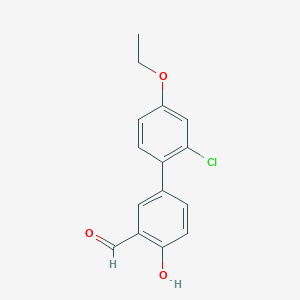
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (6-C4CPF), is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of phenol, and it is a white crystalline solid with a melting point of 230°C. 6-C4CPF has been studied for its potential to be used as a reagent in organic synthesis, as an intermediate in the manufacture of pharmaceuticals, and as a catalyst in biochemical reactions.
科学的研究の応用
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as an intermediate in the manufacture of pharmaceuticals, and as a catalyst in biochemical reactions. It has also been used in the study of enzyme inhibition, protein folding, and DNA replication.
作用機序
The mechanism of action of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to interact with specific enzymes and proteins, and to inhibit their activity. It is also believed to bind to DNA, and to interfere with its replication.
Biochemical and Physiological Effects
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. In studies involving mammalian cells, it has been found to induce apoptosis and to inhibit cell proliferation. It has also been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. Furthermore, it has been found to induce the expression of certain genes, including those involved in the regulation of cell cycle and apoptosis.
実験室実験の利点と制限
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in large quantities. It is also non-toxic, and it does not have any side effects when used in laboratory experiments. However, it does have some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable at high temperatures, and it can decompose when exposed to light.
将来の方向性
There are several potential future directions for the study of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%. First, its mechanism of action needs to be further investigated. Second, further research needs to be done to determine its potential applications in the manufacture of pharmaceuticals. Third, further studies need to be conducted to explore its potential biochemical and physiological effects. Fourth, its stability and solubility need to be further investigated. Finally, its potential use as a catalyst in biochemical reactions needs to be further explored.
合成法
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% can be synthesized in two ways. The first method is by the reaction of 3-chloro-4-hydroxybenzaldehyde and urea in an aqueous solution of sodium hydroxide. The second method is by the reaction of 4-chlorobenzaldehyde and 3-amino-2-oxopropanoic acid in an aqueous solution of sodium hydroxide. Both methods yield 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% as a white crystalline solid.
特性
IUPAC Name |
2-chloro-5-(3-formyl-2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-5-4-8(6-11(12)14(16)19)10-3-1-2-9(7-17)13(10)18/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALSJHZVNLZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685318 |
Source


|
| Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261919-33-8 |
Source


|
| Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)

